molecular formula C17H17NO2S B5757115 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide

3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide

Cat. No.: B5757115
M. Wt: 299.4 g/mol
InChI Key: YZAPXZKAOGKWFE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide is a chemical compound that has attracted the attention of many researchers due to its potential application in various fields. This compound is a member of the acrylamide family, which is widely used in the synthesis of polymers, resins, and other materials. In recent years, this compound has gained significant interest due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that this compound has potent antioxidant properties, which may help to prevent oxidative damage to cells and tissues. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide in lab experiments include its potent anticancer and anti-inflammatory properties, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its high cost and the difficulty in synthesizing it.

Future Directions

There are many potential future directions for research on 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide. One potential direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide involves a multi-step process that requires high levels of expertise and precision. The most common method for synthesizing this compound involves the reaction of 4-methoxybenzaldehyde with 3-(methylthio)benzaldehyde in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to obtain the final compound.

Scientific Research Applications

The potential applications of 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide in scientific research are vast. This compound has been shown to have significant anticancer properties, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have potent anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-20-15-9-6-13(7-10-15)8-11-17(19)18-14-4-3-5-16(12-14)21-2/h3-12H,1-2H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAPXZKAOGKWFE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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